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3,5-Di-tert-butyl-o-benzoquinone

Cat. No.: B121359
CAS No.: 3383-21-9
M. Wt: 220.31 g/mol
InChI Key: NOUZOVBGCDDMSX-UHFFFAOYSA-N
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Description

Evolution of Redox-Active Organic Compounds in Chemical Research

The field of chemical research has seen a significant evolution in the study and application of redox-active organic compounds. These molecules, capable of reversible one-electron or multi-electron transfer processes, are fundamental to a diverse range of applications, from energy storage to molecular electronics. researchgate.net Initially, research focused on understanding the fundamental principles of electron transfer in organic systems. Over time, the focus has shifted towards the design and synthesis of novel organic molecules with tailored redox properties. researchgate.netacs.org This has led to the development of materials for organic batteries, which offer a more sustainable and cost-effective alternative to traditional inorganic-based systems. researchgate.netnih.gov The tunability of organic structures allows for fine-control over redox potentials, chemical stability, and charge transfer capabilities, which are critical for advancing these technologies. researchgate.netacs.org

Significance of Sterically Hindered o-Benzoquinones in Contemporary Chemistry

Among the various classes of redox-active organic compounds, o-benzoquinones hold a prominent position. Their reactivity is characterized by the presence of two adjacent carbonyl groups on a benzene (B151609) ring, making them potent oxidizing agents. However, simple o-benzoquinones are often unstable and prone to polymerization or other side reactions. The introduction of bulky substituents, creating sterically hindered o-benzoquinones, has been a pivotal strategy to enhance their stability and utility in contemporary chemistry. nih.govacs.org These sterically protected quinones can be isolated and studied in detail, serving as valuable models for understanding more complex biological and chemical redox processes. nih.gov

Kinetic Stability Enhancement through Alkyl Substitution

The introduction of bulky alkyl groups, such as tert-butyl groups, at specific positions on the benzoquinone ring significantly enhances the kinetic stability of the molecule. nih.govacs.org This steric hindrance physically shields the reactive carbonyl groups and the quinoid ring from nucleophilic attack and polymerization, which are common degradation pathways for unsubstituted quinones. nih.gov The presence of these bulky groups allows for the isolation and characterization of the quinone, as well as its reduced forms, the semiquinone radical anion and the catechol dianion. nih.govacs.org This stability has made sterically hindered o-benzoquinones, particularly 3,5-di-tert-butyl-o-benzoquinone, a cornerstone for research in various fields. nih.govacs.org

Research Trajectory of this compound (3,5-DTBQ)

This compound (3,5-DTBQ) is a canonical example of a sterically hindered o-benzoquinone. Its robust stability and well-defined redox behavior have made it a subject of extensive research for several decades.

Historical Context of 3,5-DTBQ in Organic and Coordination Chemistry

The study of 3,5-DTBQ emerged from the broader investigation of quinone chemistry. Early work focused on its synthesis, typically through the oxidation of the corresponding 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC). This oxidation can be achieved using various reagents, including metal catalysts. In coordination chemistry, 3,5-DTBQ and its redox congeners (the semiquinone and catechol) have been widely employed as "redox-active" ligands. researchgate.net These ligands can engage in intramolecular electron transfer with the metal center, leading to interesting magnetic and electronic properties in the resulting metal complexes. researchgate.netacs.org The ability of the ligand to exist in multiple oxidation states allows for the formation of redox-isomeric complexes, where the electron distribution between the metal and the ligand can be tuned. researchgate.net

Contemporary Research Frontiers and Emerging Applications of 3,5-DTBQ

Current research continues to explore the rich chemistry of 3,5-DTBQ. In organic synthesis, it is used as a versatile building block and an oxidizing agent. chemicalbook.comresearchgate.net For instance, it participates in hetero-Diels-Alder reactions to form 1,4-benzodioxines and is used in the preparation of benzoxazole (B165842) derivatives. chemicalbook.com Its reactions with amines have been studied to synthesize new sterically hindered aminophenols. researchgate.net Furthermore, 3,5-DTBQ serves as a model compound in biomimetic studies, particularly for mimicking the action of catechol oxidase enzymes. researchgate.net The reaction of 3,5-DTBQ with various nucleophiles continues to be an active area of investigation, leading to the discovery of novel heterocyclic systems. researchgate.netresearchgate.net

Theoretical Frameworks for Understanding 3,5-DTBQ Reactivity and Properties

The reactivity and properties of 3,5-DTBQ are rationalized through a combination of experimental data and theoretical calculations. The electronic effects of the two carbonyl groups make the quinone ring electron-deficient and thus a good electron acceptor (oxidizing agent). The bulky tert-butyl groups provide steric protection, which is crucial for its stability. nih.gov Spectroscopic techniques such as UV-Vis, NMR, and IR spectroscopy are used to characterize the molecule and its reaction products. chemicalbook.com Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the mechanism of its reactions, including the addition of amines and concerted 1,2-migration of a tert-butyl group. researchgate.net These theoretical frameworks are essential for understanding the intricate details of its chemical behavior and for designing new applications.

Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₂₀O₂
Molecular Weight220.31 g/mol nih.gov
AppearanceDark red crystals or powder chemicalbook.com
Melting Point112-114 °C (lit.) chemicalbook.comsigmaaldrich.com
CAS Number3383-21-9 sigmaaldrich.com

Key Research Findings on 3,5-DTBQ

Research AreaKey Findings
SynthesisTypically synthesized by the oxidation of 3,5-di-tert-butylcatechol.
Coordination ChemistryActs as a redox-active ligand, forming complexes with interesting electronic and magnetic properties. researchgate.net
Organic ReactionsUsed in the synthesis of benzoxazoles, 1,4-benzodioxines, and sterically hindered aminophenols. chemicalbook.comresearchgate.net
Biomimetic StudiesServes as a model for catechol oxidase enzymes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O2 B121359 3,5-Di-tert-butyl-o-benzoquinone CAS No. 3383-21-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-ditert-butylcyclohexa-3,5-diene-1,2-dione
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InChI

InChI=1S/C14H20O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NOUZOVBGCDDMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)C(=O)C(=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70187478
Record name 3,5-Di-tert-butyl-1,2-benzoquinone
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Molecular Weight

220.31 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dark red crystalline solid; [Alfa Aesar MSDS]
Record name 3,5-Di-tert-butyl-1,2-benzoquinone
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CAS No.

3383-21-9
Record name 3,5-Di-tert-butyl-1,2-benzoquinone
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Record name 3,5-di-tert-butyl-o-benzoquinone
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Advanced Synthetic Methodologies and Mechanistic Investigations of 3,5 Di Tert Butyl O Benzoquinone

Oxidative Synthesis Routes from 3,5-Di-tert-butylcatechol (B55391)

The oxidation of 3,5-di-tert-butylcatechol to 3,5-di-tert-butyl-o-benzoquinone is a pivotal transformation that has been achieved through various catalytic systems. Aerobic oxidation, utilizing molecular oxygen as the oxidant, is a preferred green chemistry approach. The efficiency and selectivity of this process are highly dependent on the nature of the catalyst employed.

Metal-Catalyzed Aerobic Oxidation Mechanisms

Metal complexes have proven to be highly effective catalysts for the aerobic oxidation of catechols. These catalysts facilitate the electron transfer process from the catechol to molecular oxygen, leading to the formation of the corresponding quinone and water. The following sections explore the mechanistic details of this transformation using copper and organotin complexes.

Copper complexes are well-known for their ability to mimic the activity of catechol oxidase, a type-3 copper enzyme that catalyzes the oxidation of o-diphenols to o-quinones. researchgate.net Kinetic and spectroscopic studies have been instrumental in elucidating the mechanism of copper-catalyzed oxidation of 3,5-di-tert-butylcatechol.

Binuclear copper(II) complexes have shown enhanced catalytic activity compared to their mononuclear counterparts. researchgate.net Kinetic measurements using various copper(II) complexes have revealed a wide range of catalytic activities, with turnover numbers (kcat) reaching up to several thousand per hour. researchgate.netresearchgate.net These studies often employ spectrophotometric methods to monitor the formation of the product, this compound, which exhibits a characteristic absorption band around 400 nm. preprints.org

The catalytic cycle of copper-catalyzed catechol oxidation is believed to involve the formation of key intermediates. The initial step involves the coordination of the 3,5-di-tert-butylcatechol substrate to the copper(II) center, forming a catecholato-copper(II) species. rsc.org This is followed by an intramolecular electron transfer from the bound catecholate to the copper(II) centers, resulting in the formation of a semiquinonato-copper(I) intermediate and subsequently the final o-quinone product with the regeneration of the active copper(II) catalyst. rsc.org

In some cases, the formation of a semiquinone radical intermediate has been detected spectroscopically, providing direct evidence for a stepwise electron transfer mechanism. researchgate.net The transformation is thought to occur via two intramolecular redox reactions where the initial catechol and the subsequent semiquinone forms are self-oxidized and self-reduced, facilitated by the copper catalyst. mdpi.comnih.gov

The steric properties of both the copper catalyst and the catechol substrate play a crucial role in determining the reaction rates and pathways. Studies have shown that the catalytic efficiency is highly dependent on the steric bulk of the ligands surrounding the copper center and the substituents on the catechol ring. preprints.org

For instance, in the oxidation of various catechols catalyzed by cyclodimeric copper(II) complexes, the reaction rate was found to decrease with increasing steric hindrance on the substrate. The observed order of reactivity was 4-tert-butylcatechol (B165716) > 4-chlorocatechol (B124253) > 3,5-di-tert-butylcatechol > catechol. preprints.org This highlights that significant steric hindrance, such as that from the two tert-butyl groups in 3,5-di-tert-butylcatechol, can impede the approach and binding of the substrate to the catalytic center, thereby slowing down the reaction. preprints.org

Organotin(IV) complexes have emerged as another class of effective catalysts for the oxidation of 3,5-di-tert-butylcatechol to this compound. preprints.org These catalysts have demonstrated significant activity, promoting the selective formation of the desired quinone product.

The efficiency of these organotin catalysts is influenced by the nature of the organic groups and the carboxylate ligands attached to the tin center. The catalytic activity of a series of organotin(IV) carboxylates has been investigated, showing that different complexes exhibit varying rates of oxidation. researchgate.netpreprints.org

The formation of this compound (3,5-DTBQ) in the presence of organotin catalysts is readily monitored using UV-Vis spectrophotometry. The product has a distinct absorption maximum at 400 nm, allowing for the quantitative analysis of its formation over time. preprints.org Kinetic experiments are typically conducted by recording the increase in absorbance at this wavelength at regular intervals. preprints.org

Below are interactive data tables summarizing the catalytic activity of different organotin complexes in the oxidation of 3,5-di-tert-butylcatechol.

Table 1: Absorbance of 3,5-DTBQ at 400 nm over time with different Organotin Catalysts Data sourced from a study on the catalytic activity of organotin derivatives in DMSO at room temperature. preprints.org

Time (minutes)Complex C1Complex C2Complex C3Complex C5
00.0000.0000.0000.000
100.1050.0850.0650.045
200.1850.1500.1150.075
300.2500.2050.1550.100
400.3050.2500.1900.120
500.3500.2850.2200.140
600.3900.3150.2450.155

Table 2: Oxidation Rates of 3,5-di-tert-butylcatechol for various Organotin Complexes This table illustrates the varying oxidation rates observed with different organotin complexes, highlighting the influence of the complex structure on catalytic efficiency. researchgate.net

Organotin ComplexOxidation Rate (Abs/min)
C10.0065
C20.0053
C30.0041
C40.0018
C50.0026
C60.0013
C70.0008
Organotin Complex Catalysis: Efficiency and Selectivity Studies
Kinetic Parameters (Vmax, Km) in Organotin Catalysis

The oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-DTBQ can be effectively catalyzed by organotin(IV) complexes. These studies often aim to mimic the catalytic action of metalloenzymes like tyrosinase. The kinetics of these reactions are analyzed to determine the efficiency and affinity of the catalysts.

In a study utilizing various carboxylate Sn(IV) complexes in a DMSO solvent system, the catalytic activity was monitored by observing the formation of 3,5-DTBQ. The results indicated that the catalytic efficiency is dependent on the specific structure of the organotin complex. Complexes designated as C1 and C2 were found to be the most effective catalysts for the oxidation of 3,5-di-tert-butylcatechol under mild conditions. researchgate.netsigmaaldrich.com Kinetic analysis following the Michaelis-Menten model revealed that these catalysts exhibit high rates of oxidation with low Michaelis constants (Km), indicating a strong affinity between the catalyst and the substrate. researchgate.net

The kinetic parameters for the most active organotin complexes highlight their potential as efficient catalysts in this oxidation reaction. researchgate.netsigmaaldrich.com

Interactive Table: Kinetic Parameters for Organotin-Catalyzed Oxidation of 3,5-DTBC

Catalyst Vmax (µmol·L⁻¹·min⁻¹) Km (mol·L⁻¹) Catalytic Efficiency (Vmax/Km)
Complex C1 7.83 Low High
Complex C2 Data not specified Low High
Complex C3 Data not specified Data not specified Moderate
Complex C5 Data not specified Data not specified Moderate

Note: Specific numerical values for Km and some Vmax were not detailed in the source material, but their relative magnitudes were described. researchgate.netsigmaaldrich.com

Periodic Acid Oxidation in Mixed Solvent Systems
Metal-Organic Framework (MOF) Catalysis with Hydrogen Peroxide

Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts for oxidation reactions due to their high surface area and tunable active sites. The oxidation of 3,5-di-tert-butylcatechol (3,5-DTBCH₂) to 3,5-DTBQ using hydrogen peroxide (H₂O₂) as a green oxidant has been successfully demonstrated with MOF catalysts.

One study investigated a copper(II)-based MOF containing a 1,10-phenanthroline (B135089) ligand for this reaction. The research explored the influence of various parameters, including pH, catalyst concentration, H₂O₂, and substrate concentration, on the reaction yield. Kinetic analysis revealed that the reaction follows pseudo-first-order kinetics with respect to the 3,5-DTBCH₂ concentration, with an observed rate constant (k_obs) of 0.113 min⁻¹. nih.gov The proposed mechanism involves the generation of hydroxyl radicals (•OH) as the primary reactive oxygen species responsible for the oxidation, which was confirmed using photoluminescence probing technology. nih.gov

The stability and reusability of MOF catalysts are critical for their practical application. researchgate.net While MOFs offer the advantage of well-defined active sites, issues such as the leaching of metal ions and structural degradation under oxidative conditions must be considered. uky.edu The choice of robust frameworks, such as those based on Zr(IV) (e.g., UiO-66) or Cr(III) (e.g., MIL-101), is often crucial for maintaining catalytic activity over multiple cycles in H₂O₂-based oxidations. researchgate.net

Electrochemically-Driven Oxidation Processes

Electrochemical methods provide a clean and controlled route for the synthesis of 3,5-DTBQ from its catechol precursor. Studies using cyclic voltammetry and controlled-potential coulometry in ethanol (B145695)/water mixtures have elucidated the mechanism of this transformation. researchgate.net The electrochemical oxidation of 3,5-di-tert-butylcatechol at a carbon electrode in an undivided cell leads to the formation of this compound. researchgate.net

A notable feature of this process is the subsequent interaction between the newly formed quinone product (3,5-DTBQ) and the unreacted starting material (3,5-DTBC). These two molecules participate in non-covalent interactions to form a stable ortho-benzoquinhydrone complex. researchgate.net Spectroscopic analysis (MS, IR, ¹H NMR, ¹³C NMR) confirmed that this complex is stabilized by a hydrogen-bonding interaction between the catechol and quinone moieties. researchgate.net This self-assembly process demonstrates a pathway to novel supramolecular structures derived directly from the electrochemical synthesis.

Radical-Mediated Synthesis Pathways

Many catalytic oxidations of 3,5-di-tert-butylcatechol proceed through radical-mediated pathways. The formation of the 3,5-di-tert-butylsemiquinone anion radical (3,5-DBSQ•⁻) is a common and crucial intermediate in these reactions. This transient species is often detected and characterized using Electron Spin Resonance (ESR) spectroscopy. chemicalpapers.com

Derivatization and Functionalization Strategies of 3,5-DTBQ

The electrophilic nature of the quinone ring in 3,5-DTBQ makes it a valuable substrate for derivatization, particularly through reactions with nucleophiles.

Reactions with Nitrogen-Containing Nucleophiles

This compound readily reacts with various nitrogen-containing nucleophiles, including primary and secondary amines, leading to a diverse range of functionalized products. These reactions provide pathways to new sterically hindered o-aminophenols and complex heterocyclic systems.

The interaction of 3,5-DTBQ with secondary amines, such as dimethylamine (B145610), results in the synthesis of N,N-disubstituted o-aminophenols. For example, the reaction with dimethylamine yields 2-(N,N-dimethylamino)-4,6-di-tert-butyl-phenol. nih.gov This product can then be further oxidized by the parent quinone in the reaction medium to form more complex spiro compounds. nih.gov

Reactions with primary aromatic amines, like o-phenylenediamine, are highly sensitive to conditions such as the solvent, reactant ratio, and reaction time. These reactions can proceed through multiple pathways, including Michael addition or carbonyl-amine condensation to form a Schiff base, which can then undergo cyclization. Under oxidative conditions, these reactions can lead to the formation of elaborate pentaheterocyclic systems, such as derivatives of 12Н-quinoxaline[2,3-b]phenoxazine.

Interactive Table: Products from Reactions of 3,5-DTBQ with Nitrogen Nucleophiles

Nitrogen Nucleophile Reaction Conditions Major Product Type Specific Product Example
Dimethylamine Not specified N,N-Disubstituted o-aminophenol 2-(N,N-dimethylamino)-4,6-di-tert-butyl-phenol nih.gov
o-Phenylenediamine Oxidative Pentaheterocyclic System 12Н-quinoxaline[2,3-b]phenoxazine derivative
p-Aminophenol Coupling Reaction Phenoxazinone 6,8-di-(tert-butyl)-3H-phenoxazin-3-one nih.gov
Secondary Amine Additions Leading to N,N-Disubstituted o-Aminophenols

The reaction of this compound with secondary amines provides a synthetic route to novel, sterically hindered N,N-disubstituted o-aminophenols. researchgate.net A general synthetic procedure has been developed to produce a series of these compounds. For instance, the interaction of this compound with dimethylamine yields 2-(N,N-dimethylamino)-4,6-di-tert-butyl-phenol. researchgate.net This product can then be oxidized in the same reaction medium by the starting quinone. researchgate.net

Formation of Spirocompounds

The oxidation of the initially formed N,N-disubstituted o-aminophenol by the parent this compound can lead to the formation of spirocompounds. researchgate.net An example is the formation of 4,5′,6,7′-tetra-tert-butyl-3′-methyl-3′H-spiro[1,3-benzodioxol-2,2′- researchgate.netbenzoxazole] from the reaction involving dimethylamine. researchgate.net

Reactions with Arylamines under Oxidative Conditions: Formation of Pentaheterocyclic Systems

Under oxidative conditions, this compound reacts with arylamines to form derivatives of the pentaheterocyclic 12Н-quinoxaline[2,3-b]phenoxazine system. researchgate.net This reaction is sensitive to conditions such as the solvent, reactant ratio, and duration. researchgate.net The process involves several intermediate stages, including the formation of di-(tert-butyl) derivatives of the tricyclic 10H-phenoxazine system. researchgate.net

Isolation and Characterization of Tricyclic Phenoxazine (B87303) Intermediates

Several key tricyclic phenoxazine intermediates in the reaction between this compound and arylamines have been successfully isolated and their molecular structures confirmed by X-ray crystallography. researchgate.net These include (E)-N-3Н-phenoxazin-3-ylidene-4-methoxyaniline, N-(aryl)-3-arylimine-3Н-phenoxazine-2-amine, 1-phenyl-10H-phenoxazine, and 1-phenyl-3H-phenoxazin-3-one. researchgate.net Furthermore, a stable primary oxidation product, the 1-phenyl-6,8-di-(tert-butyl)-10H-phenoxazine radical, has been prepared and characterized using ESR spectroscopy. researchgate.net The synthesis of a sterically crowded 6,8-di-(tert-butyl)-3H-phenoxazin-3-one has also been achieved by coupling this compound with p-aminophenol. researchgate.net

DFT Computational Analysis of Multistep Mechanisms

Density Functional Theory (DFT) calculations have been employed to investigate the multistep mechanisms of these complex reactions. For instance, the reaction mechanism for the formation of 4-amino-3-nitrocyclohexa-3,5-diene-1,2-dione derivatives, which involves a concerted 1,2-migration of a tert-butyl group, was examined using DFT computational methods. researchgate.net

Iminophenol and Iminomethyl-o-benzoquinone Derivatives

The reaction of this compound is also utilized in the synthesis of iminophenol and iminomethyl-o-benzoquinone derivatives. Novel sterically hindered catechols with iminoalkyl or iminoaryl groups at the third position of the aromatic ring have been synthesized and characterized. nih.gov The corresponding 3-(RN=CH)-4,6-DBBQ o-benzoquinones are prepared through the oxidation of these catechols. nih.gov

Reactions with Sulfur-Containing Nucleophiles: Thiol and Thione Functionalization

The reaction of o-benzoquinones with sulfur nucleophiles is a key method for thiol and thione functionalization. While the nucleophilicity of sulfur is significantly greater than that of oxygen, leading to various electrophilic substitutions, the reactions of quinones with sulfur nucleophiles can be complex. researchgate.netlibretexts.org For example, the reaction of triphenylphosphine (B44618) sulfide (B99878) with tetrachloro-o-benzoquinone results in a complex of the corresponding hydroquinone (B1673460) and triphenylphosphine oxide, with elemental sulfur as a byproduct. researchgate.net The functionalization with thiols can lead to the formation of sterically hindered catechol derivatives, which are valuable as ligands.

Data Tables

Table 1: Isolated Intermediates in the Reaction of this compound with Arylamines. researchgate.net

Intermediate CompoundCharacterization Method
(E)-N-3Н-phenoxazin-3-ylidene-4-methoxyanilineX-ray crystallography
N-(aryl)-3-arylimine-3Н-phenoxazine-2-amineX-ray crystallography
1-phenyl-10H-phenoxazineX-ray crystallography
1-phenyl-3H-phenoxazin-3-oneX-ray crystallography
1-phenyl-6,8-di-(tert-butyl)-10H-phenoxazine radicalESR spectroscopy

Table 2: Products from the Reaction of this compound with Secondary Amines. researchgate.net

Secondary AmineProduct
Dimethylamine2-(N,N-dimethylamino)-4,6-di-tert-butyl-phenol
Dimethylamine (with subsequent oxidation)4,5′,6,7′-tetra-tert-butyl-3′-methyl-3′H-spiro[1,3-benzodioxol-2,2′- researchgate.netbenzoxazole]
Reactivity with Mercaptopropionic Acid and n-Propyl Mercaptan

The reaction of this compound (3,5-DTBQ) with mercaptans showcases the electrophilic nature of the quinone ring, leading to the formation of catechol thioethers. When an equimolar mixture of 3,5-DTBQ is heated with β-mercaptopropionic acid, a conjugate addition reaction occurs. This process results in the formation of 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]propionic acid. researchgate.netcolab.ws

Further transformation of this adduct can be achieved through cyclization. Upon refluxing in acetic anhydride (B1165640) (Ac₂O), the initially formed thioether undergoes an intramolecular condensation to yield 6,8-di-tert-butyl-9-hydroxy-3,4-dihydro-2H-1,5-benzoxathiepin-2-one, a seven-membered heterocyclic ring system. researchgate.netcolab.ws While specific studies detailing the reaction with n-propyl mercaptan are not as prevalent, the established reactivity pattern with other mercaptans, such as thiosalicylic acid which forms 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]benzoic acid, suggests a similar 1,4-addition mechanism would occur. researchgate.netcolab.ws

Table 1: Reaction Products of 3,5-DTBQ with Mercaptans

Reactant Product
β-Mercaptopropionic Acid 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]propionic acid

Hetero Diels-Alder Reactions for 1,4-Benzodioxine Synthesis

This compound serves as an effective heterodienophile, specifically as a 1,4-dioxabutadiene equivalent, in [4+2] cycloaddition reactions with various dienes. This reactivity provides a novel and high-yield pathway for the synthesis of substituted 1,4-benzodioxines. rsc.orgrsc.orgindusnettechnologies.com The reaction proceeds as a hetero-Diels-Alder reaction, where the two carbonyl groups of the o-benzoquinone act as the diene component, reacting with an alkene (the dienophile) to form the heterocyclic benzodioxine ring. sigmaaldrich.com

This methodology has been successfully applied using various acyclic dienes, consistently producing the corresponding 1,4-benzodioxine derivatives in very high yields. rsc.orgrsc.org The stability conferred by the tert-butyl groups on the quinone ring facilitates a clean reaction, making it a valuable synthetic tool. chemicalbook.com

Table 2: Synthesis of 1,4-Benzodioxines via Hetero-Diels-Alder Reaction

Diene Product Yield

Wittig Reactions with Ester-Stabilized Ylides

The carbonyl groups of this compound are reactive towards Wittig reagents, including ester-stabilized phosphorane ylides. The course of the reaction is highly dependent on the reaction conditions and the stability of the ylide used. tandfonline.com

When 3,5-DTBQ is treated with moderately-stabilized ylides, such as ester-stabilized ylides, at room temperature, the reaction affords monosubstituted α,β-unsaturated esters. tandfonline.com However, if the same reaction is conducted at a higher temperature, for instance in boiling benzene (B151609), the initially formed product undergoes further reaction to yield coumarin (B35378) derivatives. tandfonline.com In contrast, reactions with more resonance-stabilized ylides, like those stabilized by a ketone group, require higher temperatures to proceed and result in the formation of disubstituted α,β-unsaturated ketones. tandfonline.com This demonstrates the tunability of the Wittig reaction with 3,5-DTBQ to achieve different classes of products.

Table 3: Products of Wittig Reaction with 3,5-DTBQ

Ylide Type Conditions Product Type
Moderate-stabilized (Ester) Room Temperature Monosubstituted α,β-unsaturated esters tandfonline.com
Moderate-stabilized (Ester) Boiling Benzene Coumarin-derivatives tandfonline.com

Oxidative Cleavage Reactions of 3,5-DTBQ

The aromatic ring of this compound is susceptible to oxidative cleavage, a reaction that models the activity of catechol dioxygenase enzymes. acs.orgacs.org Base-catalyzed oxygenation of 3,5-DTBQ in tert-butanol (B103910) (t-BuOH) with potassium tert-butoxide (t-BuOK) leads to the direct oxidative cleavage of the C1–C2 bond. oup.com This reaction affords 2,4-di-t-butyl-4-carboxymethyl-2-buten-4-olide, which is a derivative of muconic acid. oup.com

The mechanism is proposed to proceed through the formation of a 3,5-di-t-butyl-o-benzosemiquinone radical anion, which then reacts with molecular oxygen to initiate the ring cleavage. oup.com Studies have also identified 3,5-di-tert-5-(carboxyhydroxymethyl)-2-furanone as a product from the oxidative cleavage of the related 3,5-di-tert-butylcatechol (DTBC), which is often studied alongside 3,5-DTBQ. acs.org

Table 4: Products of Oxidative Cleavage of 3,5-DTBQ

Reaction Conditions Major Product

Redox Chemistry and Electron Transfer Phenomena of 3,5 Di Tert Butyl O Benzoquinone

Electrochemical Reduction Mechanisms

The electrochemical reduction of 3,5-di-tert-butyl-o-benzoquinone (referred to as Q) in various organic solvents, particularly acetonitrile (B52724), reveals a multi-step process that is highly sensitive to the presence of proton donors. The initial step involves the transfer of a single electron to the quinone molecule, leading to the formation of a radical anion. The subsequent fate of this radical anion is intricately linked to the composition of the reaction medium.

Reversible Formation of Radical Anions (Q•−)

In the absence of proton-donating species, the electrochemical reduction of this compound is characterized by the reversible formation of its corresponding radical anion, Q•−. acs.orgnih.gov This one-electron reduction is a stable and well-defined process, owing to the steric hindrance provided by the two bulky tert-butyl groups. These groups effectively shield the reactive quinone core, preventing subsequent dimerization or other degradation reactions of the radical anion. The stability of this semiquinone radical allows for its characterization using techniques such as cyclic voltammetry and electron spin resonance (ESR) spectroscopy.

Concerted Electron and Proton Transfer (CPET) Reactions

The introduction of proton-donating additives dramatically alters the reduction pathway, favoring concerted proton and electron transfer (CPET) reactions. In these mechanisms, the transfer of an electron from the electrode and a proton from a donor molecule to the quinone moiety occur in a single, concerted step.

The presence of hydrogen-bonding and proton-donating additives, such as water or 2,2,2-trifluoroethanol (B45653) (TFE), has a profound effect on the electrochemical reduction of this compound. acs.orgnih.govresearchgate.net At low concentrations of these additives (HA), the initial reduction of the quinone (Q) to its radical anion (Q•−) is followed by the formation of a hydrogen-bonded complex, Q•−(HA). acs.orgnih.gov The subsequent reduction of this complex proceeds via a concerted proton and electron transfer (CPET) to yield the hydroquinone (B1673460) monoanion (HQ⁻) and the conjugate base of the additive (A⁻). acs.orgnih.gov However, the nature of this process has been found to be sensitive to the electrolyte used. For instance, with tetrabutylammonium (B224687) hexafluorophosphate (B91526), a CPET mechanism is observed, while with tetramethylammonium (B1211777) hexafluorophosphate in the presence of water, the reaction proceeds through an electron transfer followed by a proton transfer (EP) pathway. researchgate.net

At higher concentrations of proton-donating additives like TFE, the reaction mechanism shifts. acs.orgnih.gov While the initial formation of the Q•− radical anion and its complexation with the additive still occur, the reduction of the hydrogen-bonded complex, Q•−(HA), proceeds through a different route. This pathway involves a disproportionation reaction between the complexed radical anion (Q•−(HA)) and a free radical anion (Q•−). This is coupled with a proton transfer from the additive (HA) to another radical anion (Q•−) to form the neutral semiquinone radical (HQ•), which is then further reduced to the hydroquinone monoanion (HQ⁻). acs.orgnih.gov

One- and Two-Electron Reduction Potentials

The reduction potentials of this compound provide quantitative measures of its electron-accepting ability. These potentials are crucial for understanding and predicting its behavior in various chemical and biological systems.

The one- and two-electron reduction potentials have been determined using techniques like cyclic voltammetry in aqueous solutions containing methanol (B129727). cdnsciencepub.comresearchgate.net The two-electron reduction potential exhibits a pH-dependent behavior. cdnsciencepub.comresearchgate.net In the pH range of 3 to 14, the plot of reduction potential versus pH shows two linear segments with slopes of 0.056 and 0.03 V/pH, which intersect at a pKa of 10.0. cdnsciencepub.comresearchgate.net This value is in excellent agreement with the pKa of 10.05 determined spectrophotometrically. cdnsciencepub.comresearchgate.net

The one-electron reduction potential of this compound at pH 7 has been determined to be E₇ = 0.01 ± 0.04 V through studies of the one-electron transfer equilibrium with the oxygen/superoxide (B77818) redox couple using pulse radiolysis. cdnsciencepub.comresearchgate.net Compared to unsubstituted o-benzoquinones, this compound exhibits a higher reduction potential by approximately 150 mV, indicating its enhanced electron-accepting character.

Parameter Value Method Conditions
Two-Electron Reduction Potential vs. pH (slope 1) 0.056 V/pHCyclic VoltammetryAqueous solution with 25% methanol, pH 3-10
Two-Electron Reduction Potential vs. pH (slope 2) 0.03 V/pHCyclic VoltammetryAqueous solution with 25% methanol, pH 10-14
pKa 10.0Cyclic VoltammetryAqueous solution with 25% methanol
pKa 10.05 ± 0.05Spectrophotometry-
One-Electron Reduction Potential (E₇) 0.01 ± 0.04 VPulse RadiolysispH 7

pH Dependence of Redox Processes

The redox potential of this compound exhibits a significant dependence on the pH of the solution. researchgate.netcdnsciencepub.com This relationship is critical in understanding its reactivity in aqueous environments. The two-electron reduction potentials, studied by cyclic voltammetry in aqueous methanol solutions, reveal a bilinear dependence on pH over a range of 3 to 14. researchgate.netcdnsciencepub.com

Specifically, the data shows two linear segments with distinct slopes. The first segment has a slope of 0.056 V/pH, which transitions to a slope of 0.03 V/pH at a pKa of 10.0. researchgate.netcdnsciencepub.com This experimentally determined pKa is in excellent agreement with the value of 10.05 ± 0.05 obtained through spectrophotometric methods. researchgate.netcdnsciencepub.com This break point corresponds to the acid dissociation of the resulting catechol.

Furthermore, the neutral semiquinone radical, an intermediate in the redox process, undergoes deprotonation with a pKr of 6.0 ± 0.1. researchgate.netcdnsciencepub.com This value was deduced from the changes observed in the radical's spectra as a function of pH. researchgate.netcdnsciencepub.com The reduction potential of the quinone at pH 7, denoted as E7, was determined to be 0.01 ± 0.04 V through pulse radiolysis experiments involving the one-electron transfer equilibrium with the oxygen/superoxide redox couple. researchgate.netcdnsciencepub.com

Table 1: pH-Dependent Redox Parameters of this compound

ParameterValueMethod
pKa10.0Cyclic Voltammetry
pKa10.05 ± 0.05Spectrophotometry
pKr (semiquinone radical)6.0 ± 0.1Spectral Analysis
E7 (reduction potential at pH 7)0.01 ± 0.04 VPulse Radiolysis

Photoinduced Electron Transfer Processes

Photoexcitation of this compound and its derivatives initiates a cascade of electron transfer events, leading to the formation of various transient species. These processes are fundamental to its application in photochemistry and molecular electronics.

Generation of Semiquinone Radicals via Photoionization

The semiquinone radical of this compound can be generated through photoionization of the corresponding catechol (3,5-di-tert-butylcatechol). researchgate.netcdnsciencepub.com Laser photolysis studies have demonstrated that this process yields the same semiquinone radical as that produced by the reduction of the quinone induced by a formate (B1220265) radical in pulse radiolysis experiments. researchgate.netcdnsciencepub.com This indicates a common intermediate accessible through different initiation pathways.

Reactivity of Triplet State Quinone

While direct information on the triplet state reactivity of this compound is not extensively detailed in the provided context, related studies on quinone systems suggest that the triplet state is a key intermediate in many photochemical reactions. For instance, in covalently linked ferrocene-quinone systems, photoexcitation often leads to the formation of a triplet state which can then participate in intramolecular electron transfer. The efficiency and dynamics of such processes are influenced by the nature of the spacer connecting the donor and acceptor moieties and the polarity of the solvent.

Bis-Semiquinone Formation in Covalently Linked Catechol-Quinone Systems

In systems where a catechol unit is covalently linked to a this compound moiety, photoinduced proton-coupled electron transfer (PCET) can lead to the formation of a biradical state, specifically a bis-semiquinone. nih.govresearchgate.net Nanosecond transient absorption spectroscopy has revealed the formation of this long-lived biradical state, which consists of two semiquinone units. nih.govresearchgate.net The covalent linkage enhances the favorability of the intramolecular hydrogen bond compared to a simple mixture of the individual catechol and quinone compounds, facilitating the PCET process upon photoexcitation. rsc.org This bis-semiquinone species is characterized by a broad absorption band in the near-infrared region (720–800 nm). researchgate.net

Intramolecular Electron Transfer in Ferrocene-Quinone Systems

Covalently linking this compound to a ferrocene (B1249389) donor creates a dyad capable of intramolecular electron transfer. nih.gov In such systems, the quinone acts as the electron acceptor. nih.gov Upon photoexcitation, an electron is transferred from the ferrocene unit to the quinone, generating a charge-separated state, Fc⁺-Q⁻. nih.gov The efficiency and dynamics of this process are influenced by the nature of the bridging ligand connecting the ferrocene and quinone moieties. For instance, in a ferrocene-p-benzoquinone system linked by an amide bridge, photoinduced intramolecular electron transfer has been observed. nih.gov The formation of the resulting ferrocenium-semiquinonate radical ion pair can be confirmed by techniques such as ESR spectroscopy. nih.gov The interaction between the o-benzosemiquinone ligand and ferrocene can also lead to reversible electron transfer in the ground state, forming ionic complexes. nih.gov

Electron Spin Resonance (ESR) Spectroscopy of Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying the radical intermediates formed during the redox and photochemical reactions of this compound.

The semiquinone radical anion, a key intermediate, is readily detectable by ESR spectroscopy. In ferrocene-quinone systems, the ESR spectrum of the charge-separated state (Fc⁺-Q⁻) provides crucial information about the electronic structure of the radical. nih.gov For example, the hyperfine structure of the ESR signal for a ferrocene-p-benzosemiquinone radical anion exhibits hyperfine coupling constants (HFCs) from the protons of the semiquinone ring, confirming the localization of the unpaired electron. nih.gov

In studies involving the reaction of this compound with other molecules, ESR is instrumental in identifying the resulting radical species. For instance, the reaction with certain amines can lead to the formation of phenoxy-type radicals, whose ESR spectra show hyperfine coupling to the nitrogen atom and protons on the aromatic ring. nih.gov

Furthermore, in systems where biradicals are formed, such as the bis-semiquinone species in covalently linked catechol-quinone systems, ESR can provide information about the interaction between the two unpaired electrons. nationalmaglab.org Analysis of the ESR spectra of such biradicals can distinguish between different isomers (cis and trans) and provide insights into the through-space dipolar interaction between the semiquinone units. nationalmaglab.org

Table 2: ESR Spectral Parameters for Selected Radical Intermediates

Radical Speciesg-factorHyperfine Coupling Constants (a)Reference
Ferrocene-p-benzosemiquinone (Fc⁺-Q⁻)gᵢ = 2.0055aᵢ(¹H) = 4.6 G, 2.05 G, 1.75 G nih.gov
Ferrocene-containing N-(3,5-di-tert-butyl)-4-phenoxy radicalNot specifiedaᵢ(2 ¹H) = 1.0 G, aᵢ(¹⁴N) = 5.9 G nih.gov
Hydroquinone anion radicalgᵢₛₒ = 2.0096(aₐ.H₇)ᵢₛₒ = 6.3 G, (aₐ.H₈) = 3.5 G wordpress.com

Hyperfine Coupling Constant Analysis for Structural Elucidation

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying species with unpaired electrons, such as the semiquinone radical anion formed by the one-electron reduction of this compound. A key aspect of EPR is the analysis of hyperfine coupling constants (hfccs), which arise from the interaction between the unpaired electron and magnetic nuclei within the molecule. tamu.edu These constants provide detailed information about the distribution of the unpaired electron's spin density, offering profound insights into the radical's electronic and molecular structure.

In the case of the 3,5-di-tert-butyl-o-semiquinone radical anion, the hyperfine coupling primarily involves the ring protons. The magnitude of the coupling constants is directly proportional to the spin density at the corresponding carbon atom to which the proton is attached. By analyzing the experimental EPR spectrum and comparing it with theoretical calculations, typically employing Density Functional Theory (DFT), the specific coupling constants for each proton can be determined. wordpress.commdpi.com This analysis allows for the precise mapping of the unpaired electron's delocalization across the aromatic ring.

For instance, studies on similar hydroquinone radical anions have demonstrated the utility of this approach. By irradiating single crystals of 2,5-di-tert-butyl-hydroquinone and analyzing the resulting EPR spectra at various temperatures and orientations, researchers were able to identify the formation of the hydroquinone anion radical. wordpress.com The experimental g-factor and hyperfine coupling constants were found to be anisotropic, and their average values were determined. wordpress.com DFT calculations were instrumental in modeling possible radical species and their expected EPR parameters, with the calculated hyperfine coupling constants serving as a starting point for spectral simulations. wordpress.com The excellent agreement between the experimental and simulated spectra for a specific radical model confirmed its identity. wordpress.com This combined experimental and theoretical approach to hyperfine coupling analysis is a cornerstone for the structural elucidation of radical species derived from this compound.

Table 1: Illustrative Hyperfine Coupling Constants for a Model Hydroquinone Anion Radical

ParameterIsotropic Value (G)
g-factor2.0096
a(Hα)6.3
a(Hβ)3.5

Note: This table is illustrative and based on data for a similar hydroquinone anion radical to demonstrate the type of information obtained from EPR studies. wordpress.com

Detection of Phenazinyl-Type Radicals in Metal Complexes

The reaction of this compound with certain nitrogen-containing ligands, particularly in the presence of metal ions, can lead to the formation of complex structures containing phenazinyl-type radicals. Phenazines are nitrogen-containing heterocyclic compounds that can be synthesized from o-quinones and o-phenylenediamines. researchgate.netrsc.org The resulting metal complexes often exhibit interesting redox properties and can stabilize radical species.

The reaction of this compound with N-phenyl-o-phenylenediamine, for example, can yield various phenazine-like compounds. researchgate.net Under oxidative conditions, the reaction between sterically crowded this compound and aromatic amines can lead to the formation of derivatives of the 12Н-quinoxaline[2,3-b]phenoxazine system. researchgate.net Intermediate products, such as derivatives of the 10H-phenoxazine system, have been isolated and their molecular structures confirmed by X-ray crystallography. researchgate.net

A key finding in this area is the preparation and characterization of stable radicals derived from these phenoxazine (B87303) intermediates. For example, a stable 1-phenyl-6,8-di-tert-butyl-10H-phenoxazine radical has been synthesized and characterized by ESR spectroscopy. researchgate.net The detection and characterization of such phenazinyl-type radicals within metal complexes are crucial for understanding the electronic structure and reactivity of these systems. The hyperfine structure observed in the ESR spectra of these radicals provides valuable information about the delocalization of the unpaired electron onto the phenazine (B1670421) framework and the coordinated metal ion.

Characterization of Persistent Radical Anions and Dianions

This compound can be electrochemically reduced in a stepwise manner to form a persistent radical anion and subsequently a dianion. nih.govacs.org This process is central to its function as a redox-active ligand in coordination chemistry and as a mediator in electron transfer reactions. nih.gov The stability of these reduced species is significantly enhanced by the bulky tert-butyl groups, which sterically hinder dimerization and other decomposition pathways.

The reduction of the quinone (Q) to its radical anion (Q•−) is the first step in this process. nih.govacs.org This species is paramagnetic and can be readily studied by EPR spectroscopy, as discussed previously. Further reduction leads to the formation of the diamagnetic dianion (Q²⁻), which corresponds to the catecholate form. The electrochemical reduction potentials for these steps are key parameters that quantify the electron-accepting ability of the quinone.

The characterization of these persistent radical anions and dianions often involves a combination of electrochemical techniques, such as cyclic voltammetry, and spectroscopic methods. For instance, the reaction of a sterically crowded 6,8-di-(tert-butyl)-3H-phenoxazin-3-one, prepared from this compound, with a potassium mirror led to the formation of a persistent radical anion and a dianion. researchgate.net These species were characterized by their absorption and luminescence spectra. researchgate.net

The study of these reduced forms is not limited to the parent quinone. The investigation of radical anions and dianions of related aromatic hydrocarbons and quinones provides a broader understanding of their electronic structure and reactivity. acs.orgrsc.org The ability to generate and characterize these persistent charged species is fundamental to harnessing the rich redox chemistry of this compound in various applications.

Coordination Chemistry and Metal Complexes of 3,5 Di Tert Butyl O Benzoquinone

3,5-DTBQ as a Redox-Active Ligand

3,5-DTBQ is a non-innocent ligand, meaning its electronic state can vary within a metal complex. It can exist in three distinct oxidation states: the quinone (DTBQ⁰), the semiquinonate radical anion (DTBQ˙⁻), and the catecholate dianion (DTBQ²⁻). This redox activity is central to the rich coordination chemistry of this ligand. The presence of bulky tert-butyl groups enhances the kinetic stability of the oxidized forms. nih.gov

Electronic Transitions and Charge-Transfer States in Metal Complexes

The electronic spectra of metal-3,5-DTBQ complexes are characterized by various electronic transitions, including d-d transitions, and ligand-to-metal (LMCT) and metal-to-ligand (MLCT) charge-transfer bands. fiveable.melibretexts.org The energies and intensities of these transitions provide valuable information about the electronic structure of the complexes.

In many complexes containing 3,5-DTBQ, intense charge-transfer bands are observed. For instance, copper(II) semiquinone complexes can exhibit an intense purple color due to a charge-transfer chromophore. researchgate.net In complexes with mixed-valence ligands, such as those containing both catecholate and o-semiquinolate forms, low-intensity charge-transfer bands can appear in the near-IR region of the electronic absorption spectra. researchgate.net These transitions involve the transfer of an electron between the different redox forms of the ligand.

The nature of the metal and the other ligands in the coordination sphere significantly influences the electronic transitions. For example, in ruthenium(II) complexes, the presence of electron-withdrawing ligands like H₂dcbpy (2,2′-bipyridine-4,4′-dicarboxylic acid) can make the metal-based oxidation more difficult, leading to positive shifts in the redox potentials. rsc.org

Variable Oxidation States of Ligands and Metal Centers

The ability of 3,5-DTBQ to exist in multiple oxidation states allows for the formation of complexes where both the ligand and the metal center can have variable oxidation states. This phenomenon, known as redox isomerism, is a key feature of metal-DTBQ chemistry. The distribution of electrons between the metal and the ligand can be subtly tuned by factors such as solvent, temperature, and the nature of other coligands.

For example, a metal complex can be formally described as Mⁿ⁺(DTBQ⁰) or M⁽ⁿ⁺¹⁾⁺(DTBQ˙⁻) or M⁽ⁿ⁺²⁾⁺(DTBQ²⁻). These different electronic isomers, or redox isomers, can have distinct spectroscopic and magnetic properties. The stability of a particular redox isomer depends on the relative energies of the metal and ligand orbitals.

Transition metals are well-known for their ability to exhibit multiple oxidation states, which is a consequence of the small energy difference between their d-orbitals. ibchem.com When coordinated to a redox-active ligand like 3,5-DTBQ, the resulting complex can access a rich array of electronic states. This interplay between the metal and ligand redox levels is fundamental to the catalytic activity and interesting physical properties of these compounds.

Synthesis and Characterization of Metal-3,5-DTBQ Complexes

A variety of metal complexes incorporating the 3,5-DTBQ ligand have been synthesized and characterized, revealing a diverse range of structures and reactivity.

Indium(I) and Indium(III) Semiquinone Complexes

The reaction of 3,6-di-tert-butyl-o-benzoquinone (a close analog of 3,5-DTBQ) with indium metal in toluene (B28343) yields the tris-o-semiquinolate derivative, (3,6-SQ)₃In. rsc.org This complex features indium in the +3 oxidation state with three semiquinonate radical ligands. rsc.org X-ray diffraction studies revealed a trigonal prismatic structure for this complex. rsc.org Magnetic measurements indicated antiferromagnetic exchange interactions between the paramagnetic ligands. rsc.org

The synthesis of indium(I) o-semiquinolate complexes has been more challenging. The reaction of InI with the potassium salt of the semiquinone radical leads to a redox process resulting in an indium(III) catecholate derivative. rsc.org Similarly, the oxidation of InI with the quinone in THF produces a dimeric In(III) iodo-catecholate complex. rsc.org These results highlight the strong driving force for indium to adopt the +3 oxidation state in the presence of these redox-active ligands.

ComplexStarting MaterialsKey Findings
(3,6-SQ)₃In3,6-di-tert-butyl-o-benzoquinone, IndiumForms a trigonal prismatic In(III) complex with three semiquinonate ligands. rsc.org
[(3,6-Cat)₂In·2THF]InI₂InI, 3,6-di-tert-butyl-o-benzoquinoneResults in a dimeric In(III) iodo-catecholate complex. rsc.org

Copper(II), Cobalt(II), Nickel(II), Manganese(II), and Palladium(II) Complexes with Oxime Derivatives

Complexes of various divalent transition metals with ligands derived from the condensation of 3,5-di-tert-butyl-o-benzoquinone and oximes have been synthesized. Oxime-containing ligands are of interest due to their versatile coordination chemistry and potential biological applications.

Copper(II): Copper(II) complexes with oxime ligands have been prepared and studied for their potential as catalysts and their interactions with biological molecules. youtube.com The catalytic oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-DTBQ is often used as a model reaction to evaluate the catecholase activity of these complexes. nih.govresearchgate.net The kinetics of this reaction often follow the Michaelis-Menten model. researchgate.net

Cobalt(II): Cobalt complexes with oxime-containing Schiff base ligands have been synthesized and characterized. researchgate.net The synthesis of these complexes can sometimes involve in-situ reactions to form the desired ligand. researchgate.net Cobalt complexes can exist in different oxidation states, with cobalt(III) complexes being particularly well-studied. uvm.educhemicalpapers.com

Nickel(II): Nickel(II) complexes with tridentate phenol-based ligands containing a piperazine (B1678402) moiety have been synthesized. researchgate.net These octahedral complexes exhibit spin-allowed d-d transitions in their electronic spectra. researchgate.net

Manganese(II): Manganese(II) complexes with various nitrogen and oxygen donor ligands, including those derived from oximes and imidazoles, have been prepared. nih.govrsc.org These complexes are of interest as models for the active sites of manganese-containing enzymes. bohrium.comrsc.org Some manganese complexes have shown high catalytic activity in the oxidation of catechols. rsc.orgacs.org

Palladium(II): Palladium(II) complexes with phosphino-oxime ligands have been synthesized and structurally characterized. rsc.org These complexes have shown catalytic activity in the rearrangement and dehydration of aldoximes. rsc.org Palladium(II) complexes with other oxime ligands have also been prepared and investigated for their potential applications. rsc.orgresearchgate.netwustl.edu

MetalLigand TypeResearch Focus
Copper(II)Oxime derivativesCatalytic catechol oxidation. nih.govresearchgate.netresearchgate.net
Cobalt(II)Oxime-containing Schiff basesSynthesis and structural characterization. researchgate.netnih.gov
Nickel(II)Phenol-based with piperazineSynthesis and spectroscopic properties. researchgate.net
Manganese(II)Oxime and imidazole-basedModels for metalloenzymes, catalysis. nih.govrsc.orgrsc.orgacs.org
Palladium(II)Phosphino-oximesCatalysis of organic transformations. rsc.orgnih.gov

Ruthenium Complexes: Redox States and Electronic Structure

Ruthenium complexes containing the 3,5-DTBQ ligand exhibit a rich redox chemistry, with both the metal center and the ligand being able to access multiple oxidation states. The nature of the other ligands in the coordination sphere plays a crucial role in stabilizing a particular oxidation state of ruthenium.

For instance, N,N-donor ligands are known to stabilize the Ru(III) state, while the absence of such ligands can lead to the formation of mixed-valence Ru(III)/Ru(IV) complexes. rsc.orgresearchgate.net The electronic structure of these complexes can be probed by techniques such as cyclic voltammetry and UV-Vis spectroscopy. rsc.orgresearchgate.net

The electrochemical behavior of ruthenium complexes often reveals multiple one-electron redox processes. rsc.orgresearchgate.net For example, a ruthenium(III) complex might undergo a reversible one-electron oxidation to Ru(IV) and a quasi-reversible reduction. The electronic spectra of these complexes can show d-d transitions and charge-transfer bands, which are sensitive to the oxidation state of the metal. researchgate.net The study of ruthenium nitrosyl complexes containing the {RuNO}⁶ moiety has also been an area of active research. nih.gov

Ruthenium Oxidation StateStabilizing FactorsKey Characteristics
Ru(III)N,N-donor ligandsOften paramagnetic with one unpaired electron. rsc.orgresearchgate.net
Ru(IV)Absence of strong N,O-donor ligands in the coordination sphereCan be paramagnetic with two unpaired electrons. rsc.orgresearchgate.net
Mixed Ru(III)/Ru(IV)Lack of coordinating N,N-donor ligandsExhibits properties of both oxidation states. rsc.orgresearchgate.net

Gold(III) Catecholate Complexes and Isomerization

The coordination chemistry of this compound extends to the formation of intriguing gold(III) catecholate complexes. Research has demonstrated the synthesis of P^C-cyclometalated gold(III) complexes utilizing the catecholate derived from 3,5-di-tert-butylcatechol. Specifically, the reaction involving 3,5-di-tert-butyl-o-catecholate results in a mixture of two structural isomers, designated as 3b-1 and 3b-2, due to the unsymmetrical nature of the catecholate ligand. These isomers can be separated, with the major isomer, 3b-1, being isolated in significant yield.

An interesting and unexpected phenomenon observed with these complexes is the gradual isomerization of the pure 3b-1 complex into the 3b-2 isomer when in solution. This structural rearrangement was found to be significantly accelerated by the presence of this compound (DTBQ). This catalytic effect of DTBQ points to a novel catechol exchange process occurring at the gold(III) center. Further investigations into this process revealed that electron-rich catecholates are readily displaced by electron-poor o-benzoquinones. This exchange is driven by electronic effects, where the more easily oxidized, electron-rich catecholate is replaced by the more easily reduced, electron-poor o-benzoquinone. This represents a unique pathway for ligand exchange at a transition metal center.

The table below summarizes the key species involved in the isomerization of the gold(III) catecholate complex.

Compound/IsomerDescriptionRole in Isomerization
3b-1 Major isomer of the P^C-cyclometalated gold(III) catecholate complex.Undergoes isomerization to 3b-2.
3b-2 Minor isomer of the P^C-cyclometalated gold(III) catecholate complex.Product of the isomerization of 3b-1.
This compound (DTBQ) The oxidized form of the catechol.Accelerates the isomerization of 3b-1 to 3b-2.

This isomerization process highlights the intricate reactivity of gold(III) catecholate complexes and the direct role of the corresponding o-benzoquinone in influencing their dynamic behavior in solution.

Ferrocenoylhydrazone and its Complexes with Zinc(II), Palladium(II), and Mercury(II)

A novel ligand system, 3,5-di-tert-butyl-1,4-benzoquinone ferrocenoylhydrazone, has been synthesized, and its coordination behavior with several divalent metal ions has been explored. This ligand was prepared and subsequently used to create complexes with zinc(II), palladium(II), and mercury(II). zenodo.org The resulting metal complexes have the general formula ML2, where M represents the respective metal ion and L is the ferrocenoylhydrazone ligand. zenodo.org

The structural properties of these newly synthesized compounds were investigated using various spectroscopic techniques, including infrared (IR), electron absorption, and ¹H NMR spectroscopy. zenodo.org Analysis of the spectroscopic data provides insights into the coordination mode of the ligand to the metal centers. For instance, in the ¹H NMR spectrum of the palladium(II) complex, an upfield shift of the cyclopentadiene (B3395910) ring protons is observed compared to the free ligand, suggesting the involvement of the ferrocene (B1249389) moiety in the coordination sphere. zenodo.org The disappearance of the imine proton signal upon the addition of D₂O confirms its presence in the free ligand. zenodo.org The electronic absorption spectra of these complexes exhibit bands corresponding to d-π* transitions within the ferrocene unit. zenodo.org

The study of these complexes contributes to the understanding of the coordination chemistry of ferrocene-containing ligands and their interactions with different metal ions, opening avenues for the development of new materials with potentially interesting electronic or catalytic properties.

The table below lists the synthesized complexes and the spectroscopic methods used for their characterization.

ComplexMetal IonSpectroscopic Characterization Methods
[Zn(L)₂] Zinc(II)IR, Electron Absorption, ¹H NMR
[Pd(L)₂] Palladium(II)IR, Electron Absorption, ¹H NMR
[Hg(L)₂] Mercury(II)IR, Electron Absorption, ¹H NMR
L = 3,5-di-tert-butyl-1,4-benzoquinone ferrocenoylhydrazone

Catalytic Activity of 3,5-DTBQ-Metal Complexes

Catechol Oxidation Catalysis by Biomimetic Metal Complexes

The oxidation of catechols to their corresponding quinones is a biologically significant reaction catalyzed by catechol oxidase enzymes. Due to its stable and easily monitorable oxidation product, 3,5-di-tert-butylcatechol (3,5-DTBC) is widely used as a model substrate to study the catalytic activity of synthetic metal complexes that mimic the function of these enzymes. researchgate.netnih.gov The oxidation of 3,5-DTBC to this compound (3,5-DTBQ) is typically followed spectrophotometrically by monitoring the increase in absorbance at approximately 400 nm, which is characteristic of the quinone product. researchgate.net

A variety of metal complexes have been shown to be effective catalysts for this transformation. For instance, a six-coordinate dioximatomanganese(II) complex has been demonstrated to accelerate the triethylamine-catalyzed oxidation of 3,5-DTBC by dioxygen. chemicalbook.comresearchgate.net In this system, the manganese complex interacts with a hydroperoxo intermediate, enhancing the rate of oxidation. chemicalbook.comresearchgate.net The kinetics of this reaction show a first-order dependence on the concentrations of the manganese complex and dioxygen. chemicalbook.comresearchgate.net

Dinuclear copper(II) complexes have also been extensively studied as catecholase mimics. nih.gov For example, a bis(μ-phenoxo)-bridged dicopper(II) complex has shown significant catecholase activity. nih.gov The proposed mechanism involves the binding of the 3,5-DTBC substrate to the dicopper(II) centers, followed by a two-electron transfer to the metal ions, resulting in the formation of 3,5-DTBQ and two Cu(I) ions. nih.gov The catalytic activity of such dicopper complexes is influenced by factors like the distance between the metal centers and the electronic and steric properties of the supporting ligands. nih.gov

Furthermore, homodinuclear complexes of cobalt(II), nickel(II), copper(II), and zinc(II) containing oxime ligands have also been tested for their catecholase-like activity, demonstrating the broad scope of metal ions that can be employed for this catalytic oxidation. researchgate.net

The table below presents some examples of metal complexes used in the catalytic oxidation of 3,5-di-tert-butylcatechol.

Metal Complex TypeMetal Ion(s)Key Feature
Dioximatomanganese(II)Mn(II)Accelerates base-catalyzed oxidation by interacting with a hydroperoxo intermediate. chemicalbook.comresearchgate.net
Bis(μ-phenoxo)-bridged dicopper(II)Cu(II)Facilitates two-electron transfer from the catechol substrate. nih.gov
Homodinuclear oxime complexesCo(II), Ni(II), Cu(II), Zn(II)Demonstrate catecholase-like activity. researchgate.net

Ligand Isomerization Acceleration in Gold(III) Chemistry

As detailed in section 4.2.4, this compound plays a crucial role in accelerating the isomerization of a P^C-cyclometalated gold(III) catecholate complex. The unsymmetrical nature of the 3,5-di-tert-butylcatecholate ligand leads to the formation of two structural isomers, 3b-1 and 3b-2, upon coordination to the gold(III) center. While the isolated major isomer, 3b-1, is stable, its conversion to the minor isomer, 3b-2, is observed in solution.

The presence of external this compound significantly hastens this isomerization process. This observation led to the discovery of a novel catechol/o-benzoquinone exchange mechanism at the gold(III) center. This process is driven by the electronic properties of the participating ligands, where the electron-rich catecholate ligand on the gold(III) complex is displaced by the electron-poor o-benzoquinone from the solution. This exchange effectively facilitates the structural rearrangement of the complex.

This catalytic role of this compound in promoting ligand isomerization represents a new and intriguing aspect of the reactivity of gold(III) complexes. It highlights how the redox-active nature of the quinone can influence the dynamic coordination chemistry of the metal center without a formal change in the oxidation state of the gold atom.

The key components of this accelerated isomerization are summarized in the table below.

ComponentFunction
Gold(III) catecholate complex (Isomer 3b-1) The starting complex that undergoes isomerization.
Gold(III) catecholate complex (Isomer 3b-2) The product of the isomerization.
This compound Acts as a catalyst, accelerating the rate of isomerization from 3b-1 to 3b-2.

Supramolecular Assemblies Involving 3,5-DTBQ

The sterically hindered and redox-active nature of this compound and its catechol precursor makes them interesting building blocks for the construction of larger, ordered molecular structures and supramolecular assemblies. While classic catechol derivatives are known to form helicates and molecular tetrahedra, the bulky tert-butyl groups in 3,5-DTBQ derivatives introduce unique structural features.

Research into imine derivatives of 3,5-di-tert-butylcatechol has revealed the formation of dimeric structures in the crystalline state. nih.gov This self-assembly is a fundamental example of supramolecular chemistry, where non-covalent interactions guide the organization of individual molecules into a larger, well-defined architecture.

Furthermore, the reactivity of this compound itself can lead to the formation of complex, multi-ring systems that can be considered products of molecular self-assembly. For example, the reaction of 3,5-DTBQ with arylamines under oxidative conditions results in the formation of pentaheterocyclic 12Н-quinoxaline[2,3-b]phenoxazine systems. researchgate.net These reactions proceed through several intermediate stages, involving the coupling and subsequent cyclization of the reactants to build up the complex, fused-ring structure. researchgate.net

In a similar vein, the condensation of this compound with molecules like ethanolamine (B43304) or 1,3-diamino-2-hydroxypropane has been used to synthesize benzoxazole (B165842) derivative ligands. These ligands, in turn, can be used to create more complex coordination compounds and potentially larger supramolecular structures.

The table below provides examples of supramolecular or complex structures derived from this compound and its derivatives.

Starting MaterialResulting Structure/AssemblyType of Assembly
Imino-derivatives of 3,5-di-tert-butylcatecholDimeric structures in the crystalline stateSelf-assembly via non-covalent interactions
This compound and arylaminesPentaheterocyclic 12Н-quinoxaline[2,3-b]phenoxazine systemsComplex molecular architecture via covalent assembly
This compound and ethanolamineBenzoxazole derivative ligandsBuilding blocks for larger coordination structures

Theoretical and Computational Chemistry Studies of 3,5 Di Tert Butyl O Benzoquinone

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations have proven to be an invaluable tool for understanding the molecular structure and conformational possibilities of 3,5-DTBQ. These computational approaches allow for the prediction of various molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and vibrational frequencies of 3,5-DTBQ. acs.org Calculations using the B3LYP functional with the 6-311++G(d,p) basis set have been particularly successful in predicting the molecular parameters and vibrational spectra of the compound. acs.org

The calculated vibrational frequencies, after appropriate scaling, show excellent agreement with experimental data obtained from FT-IR and Raman spectroscopy. acs.org This correlation allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule. For instance, the characteristic C=O and C=C stretching vibrations of the quinone ring, as well as the bending modes of the tert-butyl groups, have been accurately assigned based on these DFT calculations. acs.org

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 3,5-Di-tert-butyl-o-benzoquinone

Vibrational Mode Experimental FT-IR Calculated (B3LYP/6-311++G(d,p))
C=O Stretch 1675 1678
C=C Stretch 1625 1628
C-H Stretch (ring) 3050 3055

Note: The calculated frequencies are typically scaled to correct for anharmonicity and basis set deficiencies.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. fishersci.com

For 3,5-DTBQ, the HOMO is primarily localized on the oxygen atoms and the diene system of the quinone ring, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the entire quinone ring, suggesting that the molecule can act as an electron acceptor. The relatively small HOMO-LUMO gap in 3,5-DTBQ is indicative of its high reactivity and its ability to participate in charge-transfer interactions.

Table 2: Calculated HOMO-LUMO Energies and Gap for this compound

Parameter Energy (eV)
HOMO -6.25
LUMO -3.45

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. achemblock.com This method allows for the investigation of charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for the prediction of NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors of the nuclei in a molecule, the GIAO method can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data.

For 3,5-DTBQ, GIAO calculations performed at the DFT level of theory have shown good agreement with the experimentally observed ¹H and ¹³C NMR chemical shifts. acs.org This agreement is crucial for the unambiguous assignment of the resonance signals in the experimental spectra. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects and intermolecular interactions not accounted for in the gas-phase calculations.

Table 3: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon Atom Experimental Shift (ppm) Calculated Shift (ppm)
C1 (C=O) 180.2 181.5
C2 (C=O) 179.8 180.9
C3 150.5 151.2
C4 125.1 126.0
C5 149.8 150.6
C6 122.3 123.1
C(CH₃)₃ 35.4 36.1

Conformational Analysis and Stability of 3,5-DTBQ and its Derivatives

Conformational analysis of 3,5-DTBQ has revealed the existence of two stable conformers. acs.org These conformers arise from the different possible orientations of the tert-butyl groups with respect to the quinone ring. DFT calculations have been used to determine the relative energies of these conformers and the energy barriers for their interconversion. The global minimum energy conformer is the one that minimizes steric hindrance between the bulky tert-butyl groups and the carbonyl oxygens.

Studies on derivatives of 3,5-DTBQ, such as flavonoid analogues possessing a 3,5-di-tert-butyl-4-hydroxyphenyl moiety, have also employed conformational analysis to understand their three-dimensional structures and how these structures influence their biological activity.

Thermodynamic Parameters: Enthalpies of Formation and Hydrogenation

For instance, the standard molar enthalpy of formation in the crystalline state for 4-methoxy-3,6-di-tert-butyl-o-benzoquinone has been determined to be -354.8 ± 0.5 kJ/mol through combustion calorimetry. This value can serve as a useful reference point for estimating the thermodynamic stability of similarly substituted o-benzoquinones.

Similarly, specific data on the enthalpy of hydrogenation for this compound were not found in the performed searches. This value would be indicative of the energy released upon the reduction of the quinone to the corresponding catechol. Computational chemistry methods could be employed to provide reliable estimates for both the enthalpy of formation and the enthalpy of hydrogenation of this compound.

Advanced Spectroscopic and Characterization Techniques in 3,5 Di Tert Butyl O Benzoquinone Research

UV-Visible Spectroscopy for Monitoring Reaction Progress and Species Identification

UV-Visible (UV-Vis) spectroscopy is a primary tool for real-time monitoring of reactions involving 3,5-Di-tert-butyl-o-benzoquinone and for identifying various species in solution.

The formation of this compound, often synthesized through the oxidation of 3,5-di-tert-butylcatechol (B55391) (DTBCH2), is readily monitored using UV-Vis spectroscopy. rsc.org The appearance and growth of a characteristic absorption band in the 395-400 nm range are indicative of the quinone's presence. This distinct spectral feature allows for the quantification of catalytic activity by tracking the rate of quinone formation over time. For instance, the oxidation of DTBCH2 catalyzed by certain complexes can be followed by observing the increase in absorbance at this wavelength. rsc.org The absorption spectra can be influenced by the solvent, with studies showing spectra in various media such as toluene (B28343), anisole, and methylcyclohexane (B89554) (MCH). researchgate.net

Table 1: UV-Visible Absorption Data for this compound

Technique Observation Wavelength (λmax) Reference

UV-Vis spectroscopy is also instrumental in studying electron transfer processes involving this compound. As a strong electron acceptor, it can form charge-transfer complexes and radical anions. The formation of these species gives rise to new, often intense, absorption bands in the visible or near-infrared region of the spectrum, which are distinct from the parent quinone. The reduction of coenzyme Q, a related quinone, is a key step in biological electron transport chains, where a reactive free radical intermediate is formed. wikipedia.org These processes are fundamental to understanding the compound's role in redox chemistry and its potential interactions in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound displays characteristic signals that confirm its structure. The protons of the two bulky tert-butyl groups typically appear as a sharp singlet, while the two protons on the quinoid ring also produce distinct signals. rsc.org Similarly, the ¹³C NMR spectrum provides key data on the carbon framework, including the carbonyl carbons and the carbons of the tert-butyl groups. rsc.orgchemicalbook.com Experimental spectra can be correlated with predicted chemical shifts to provide unambiguous structural verification. rsc.org

Table 2: Experimental NMR Chemical Shift Data for this compound

Nucleus Chemical Shift (δ) in ppm Multiplicity Reference
¹H ~1.35 Singlet
¹H ~6.85 Singlet

Mass Spectrometry (MS) for Molecular Weight and Adduct Identification

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and identifying adducts of this compound. It provides a precise mass-to-charge ratio (m/z) that confirms the compound's elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing organic molecules like quinones and their derivatives. nih.govnih.gov In the analysis of this compound, ESI-MS can be used to verify the molecular weight by detecting the molecular ion peak. The expected monoisotopic mass is approximately 220.14633 g/mol . nih.gov Experimental analysis often shows a molecular ion peak [M]⁺ at m/z 220.31, confirming the compound's identity. Furthermore, ESI-MS is highly effective in identifying reaction products and adducts, such as those formed in reactions with biomolecules or in catalytic cycles. nih.gov For example, ESI-MS/MS has been employed to screen the reactivity of structurally related benzoquinones with oligonucleotides, demonstrating its power in identifying adducts and understanding chemical interactions. nih.gov

Table 3: Mass Spectrometry Data for this compound

Technique Ion Observed m/z Reference
Mass Spectrometry [M]⁺ 220.31

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the bonding within the this compound molecule. The experimental FT-IR spectrum of the compound has been recorded in the 4000–550 cm⁻¹ region, and the Raman spectrum in the 3500–100 cm⁻¹ range. cdnsciencepub.com These complementary techniques are governed by different selection rules; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. rsc.orgresearchgate.net

A comprehensive analysis of the vibrational spectra is often supported by computational methods, such as Density Functional Theory (DFT), which can calculate the theoretical vibrational frequencies. cdnsciencepub.com For a reliable comparison, these calculated frequencies are often scaled to account for anharmonicity in real systems. researchgate.net

Identification of Characteristic Tert-butyl Group Vibrations

The two bulky tert-butyl groups on the benzoquinone ring give rise to a series of characteristic vibrations in the IR and Raman spectra. These vibrations are crucial for confirming the molecular structure. The assignments for these modes can be made by comparison with related molecules containing tert-butyl groups, such as tert-butyl alcohol and tert-butylamine. researchgate.netresearchgate.net

The methyl (CH₃) groups within the tert-butyl substituents have distinct stretching and bending modes. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are typically observed in the high-frequency region of the spectrum. researchgate.net In addition to the stretching modes, the tert-butyl group exhibits characteristic bending vibrations. These include the C-H bending modes, which are often observed in the 1385-1395 cm⁻¹ region. cdnsciencepub.com The skeletal vibrations of the C-C bonds within the tert-butyl group also produce signals in the fingerprint region of the spectra. researchgate.net

A selection of characteristic vibrational frequencies for the tert-butyl group is presented in the table below.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
CH₃ Asymmetric Stretching~2970
CH₃ Symmetric Stretching~2870
CH₃ Asymmetric Deformation~1460
CH₃ Symmetric Deformation (umbrella mode)~1365
C-C Skeletal Stretching~1240

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of this compound. This method involves scanning the potential of an electrode and measuring the resulting current, providing insights into the reduction and oxidation processes, their reversibility, and the kinetics of electron transfer. cdnsciencepub.comresearchgate.net

Studies on this compound and its corresponding catechol have been conducted in various media, including aqueous solutions containing methanol (B129727), to investigate the electron transfer reactions. cdnsciencepub.com The shape of the cyclic voltammogram, including the separation between the anodic and cathodic peak potentials (ΔEp), provides qualitative information about the reversibility of the redox process.

Determination of Reduction Potentials and Reversibility

The two-electron reduction potentials of this compound have been measured by cyclic voltammetry in aqueous solutions with 25% methanol over a pH range of 3 to 14. cdnsciencepub.com The reduction potential is a measure of the tendency of the quinone to accept electrons. The study revealed a pH-dependent reduction potential, which is characteristic of redox processes involving proton transfer. cdnsciencepub.com

The relationship between the reduction potential and pH was found to be linear in two distinct regions, with slopes of 0.056 V/pH and 0.03 V/pH. cdnsciencepub.com The intersection of these two lines occurs at a pKa of 10.0, which is in excellent agreement with the value of 10.05 ± 0.05 determined by spectrophotometry. cdnsciencepub.com The one-electron reduction potential at pH 7 (E₇) was determined to be 0.01 ± 0.04 V through one-electron transfer equilibrium with the oxygen/superoxide (B77818) redox couple. cdnsciencepub.com

ParameterValueMethod
Two-electron reduction potential slope (low pH)0.056 V/pHCyclic Voltammetry
Two-electron reduction potential slope (high pH)0.03 V/pHCyclic Voltammetry
pKa (from CV)10.0Cyclic Voltammetry
pKa (from spectrophotometry)10.05 ± 0.05Spectrophotometry
One-electron reduction potential (E₇)0.01 ± 0.04 VPulse Radiolysis

Investigation of Electron-Transfer Coefficients

The heterogeneous electron-transfer rate constant (k°) is a key parameter that quantifies the kinetics of the electron transfer between the electrode and the electroactive species. For a quasi-reversible system, where the rate of electron transfer is comparable to the rate of mass transport, the peak separation (ΔEp) in a cyclic voltammogram increases with the scan rate. This relationship can be used to determine k° using the Nicholson method.

While detailed studies on the electron-transfer coefficient for many quinones exist, specific values for this compound require dedicated analysis of its cyclic voltammetry data at various scan rates. The general methodology involves plotting the peak separation against the scan rate and using working curves that relate this to a kinetic parameter. researchgate.net The transfer coefficient (α), which describes the symmetry of the energy barrier for the redox reaction, is also an important factor in these calculations.

X-Ray Crystallography for Solid-State Molecular Structures

The crystal structure reveals the steric protection afforded by the bulky tert-butyl groups, which shield the reactive quinone ring. This steric hindrance is a key factor in the compound's stability compared to unsubstituted o-benzoquinones. Spectroscopic studies have confirmed its planar quinoid structure with C=O bond lengths of approximately 1.22 Å and aromatic C-C bond lengths around 1.48 Å.

Pulse Radiolysis and Laser Photolysis for Fast Kinetic Spectroscopy

Pulse radiolysis and laser photolysis are powerful techniques for studying the kinetics of very fast reactions involving transient species like radicals. These methods have been employed to investigate the one- and two-electron transfer reactions of this compound and its related catechol. cdnsciencepub.com

In pulse radiolysis, a short pulse of high-energy electrons is used to generate reactive species, such as the formate (B1220265) radical, which can then react with the quinone to produce its semiquinone radical. cdnsciencepub.com Laser photolysis uses an intense pulse of light to initiate photochemical reactions, such as the photoionization of the corresponding catechol, which also yields the semiquinone radical. cdnsciencepub.com The subsequent reactions of these transient species can be monitored by fast absorption spectroscopy.

These techniques have been instrumental in determining the rate constants for reactions of this compound with various species. For example, the rate constant for the reaction of the quinone with the superoxide radical (O₂⁻) was determined to be 1.2 x 10⁹ M⁻¹s⁻¹. cdnsciencepub.com This high rate constant suggests that o-quinones like this compound could be efficient scavengers of superoxide. cdnsciencepub.com Additionally, the reaction with ascorbate (B8700270) was also found to be rapid, with a rate constant of 600 ± 100 M⁻¹s⁻¹ in methanol. cdnsciencepub.com

ReactantRate Constant (k)Technique
Superoxide radical (O₂⁻)1.2 x 10⁹ M⁻¹s⁻¹Pulse Radiolysis
Ascorbate600 ± 100 M⁻¹s⁻¹Not specified

Future Directions and Advanced Research Perspectives for 3,5 Di Tert Butyl O Benzoquinone

Exploration of Novel Catalytic Systems

The application of 3,5-DTBQ and its precursor, 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC), in catalysis is a burgeoning field. While its role in modeling the active sites of enzymes like catechol oxidase is well-documented, future research is geared towards harnessing its catalytic potential in a broader range of chemical transformations. nih.gov The oxidation of 3,5-DTBC to 3,5-DTBQ serves as a model reaction for evaluating the catalytic efficiency of new metal complexes. nih.gov

Future research will likely focus on:

Biomimetic Catalysis: Designing more sophisticated metal complexes that not only mimic the structure but also the function of metalloenzymes with unprecedented efficiency. A recent study on copper/bicompartmental salen derivatives demonstrated remarkable catechol oxidase activity, with a homonuclear dicopper complex exhibiting a turnover value comparable to the native enzyme. nih.gov

Redox-Active Ligands: The development of novel ligands derived from 3,5-DTBQ will be crucial. These ligands can confer unique redox properties to metal centers, enabling new catalytic cycles for reactions such as oxidation, reduction, and C-C bond formation. nih.gov

Organocatalysis: Investigating the potential of 3,5-DTBQ and its derivatives as purely organic catalysts, particularly in reactions that can exploit its electron-accepting capabilities.

Advanced Spectroscopic Probes for Real-time Mechanistic Insights

A deeper understanding of the reaction mechanisms involving 3,5-DTBQ is paramount for its rational application. Advanced spectroscopic techniques are indispensable tools for elucidating the transient intermediates and complex reaction pathways associated with this molecule.

Future research will benefit from:

Ultrafast Spectroscopy: Techniques like laser flash photolysis and pulse radiolysis can provide real-time information on the formation and decay of radical species, such as the semiquinone radical, which is a key intermediate in many of its redox reactions. researchgate.net

In-situ Spectroelectrochemistry: Combining electrochemical methods with spectroscopic techniques (e.g., UV-Vis, EPR) allows for the characterization of redox states and the study of electron transfer processes as they occur at an electrode surface.

Advanced NMR Techniques: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to unambiguously determine the structure of complex reaction products derived from 3,5-DTBQ. nih.gov

Rational Design of 3,5-DTBQ-Based Functional Materials

The inherent properties of 3,5-DTBQ, including its stability and redox activity, make it an attractive component for the design of novel functional materials. The bulky tert-butyl groups provide steric protection, preventing unwanted polymerization and enhancing the stability of the quinoid ring.

Future research directions include:

Redox-Active Polymers: Incorporating 3,5-DTBQ units into polymer backbones or as pendant groups to create materials with tunable electronic and optical properties for applications in energy storage, electrochromic devices, and sensors.

Metal-Organic Frameworks (MOFs): Utilizing 3,5-DTBQ derivatives as organic linkers to construct porous MOFs with redox-active sites for applications in gas storage, separation, and heterogeneous catalysis.

Molecular Switches: Designing molecular systems based on the reversible redox interconversion between the quinone, semiquinone, and catechol forms of the 3,5-DTBQ core for applications in molecular electronics and data storage.

Deepening Understanding of Biological Interactions and Redox-Related Pathways

The biological activity of 3,5-DTBQ is an area of growing interest, with studies indicating its potential as an antimicrobial and antitumor agent. Its strong oxidizing nature allows it to interact with and modulate various biochemical pathways through redox reactions.

Key areas for future investigation include:

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by 3,5-DTBQ-induced oxidative stress in cells. This includes its potential to modulate transcription factors that respond to redox imbalances.

Enzyme Inhibition: Further exploring the inhibitory effects of 3,5-DTBQ on enzymes like acetylcholinesterase, which is critical for neurotransmitter regulation, could open avenues for neuroprotective strategies.

Antimicrobial and Antifungal Properties: Investigating the structural features of 3,5-DTBQ derivatives that contribute to their antimicrobial and antifungal activities to develop more potent and selective agents. A derivative, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, has already shown promising antifungal activity. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Future applications in the context of 3,5-DTBQ include:

Predictive Synthesis: Using ML models to predict the optimal reaction conditions and synthetic routes for new 3,5-DTBQ derivatives with desired properties, thereby reducing the need for extensive trial-and-error experimentation. nih.gov

Property Prediction: Developing algorithms that can accurately predict the electronic, optical, and biological properties of hypothetical 3,5-DTBQ-based molecules, enabling the in-silico screening of large virtual libraries.

De Novo Design: Employing generative models to design entirely new molecules based on the 3,5-DTBQ scaffold that are optimized for specific applications, such as catalysis or materials science.

Sustainable Synthesis Approaches for 3,5-DTBQ and its Derivatives

The development of environmentally friendly and efficient methods for the synthesis of 3,5-DTBQ is crucial for its widespread application. Traditional methods often rely on the oxidation of 3,5-di-tert-butylcatechol using metal catalysts.

Future research should focus on:

Green Oxidants: Exploring the use of greener oxidizing agents, such as hydrogen peroxide, in combination with efficient and recyclable catalysts to minimize waste and environmental impact. researchgate.net

Biocatalytic Routes: Investigating the potential of using enzymes or whole-cell systems for the synthesis of 3,5-DTBQ and its derivatives, offering a highly selective and sustainable alternative to traditional chemical methods.

Catalyst-Free Reactions: Developing synthetic protocols that proceed without the need for a catalyst, which can simplify purification processes and reduce costs. Recent research has shown the feasibility of catalyst-free, multi-component reactions for the synthesis of complex heterocyclic compounds. nih.gov

Interactive Data Table: Properties of 3,5-Di-tert-butyl-o-benzoquinone

PropertyValueSource
Molecular Formula C₁₄H₂₀O₂ sigmaaldrich.comthermofisher.comscbt.comavantorsciences.com
Molecular Weight 220.31 g/mol sigmaaldrich.comscbt.comavantorsciences.com
CAS Number 3383-21-9 sigmaaldrich.comthermofisher.comscbt.com
Melting Point 111-114 °C sigmaaldrich.comthermofisher.comchemicalbook.com
Appearance Dark red to brown or purple crystals/powder thermofisher.com
Solubility Soluble in organic solvents like methanol (B129727), toluene (B28343), and anisole. researchgate.netresearchgate.net
Purity ≥97% scbt.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ)?

  • Synthesis : 3,5-DTBQ is typically synthesized via oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) using metal catalysts (e.g., organotin or copper complexes) under aerobic conditions. For example, Sn(IV) complexes in DMSO solvent achieve oxidation within 1 hour, monitored via UV-Vis at 400 nm .
  • Characterization : Techniques include UV-Vis spectroscopy (absorption bands at 395–400 nm for quinone formation) , NMR for structural confirmation, and mass spectrometry. Crystallographic data for intermediates (e.g., Sn(IV) complexes) are also critical for validating catalytic pathways .

Q. How is the catalytic activity of 3,5-DTBQ-forming reactions measured in enzyme-mimicking studies?

  • Methodology : Catalytic activity is quantified by tracking 3,5-DTBQ formation via UV-Vis spectrophotometry. For instance:

  • Use 1×10⁻⁴ M catalyst with 50 equivalents of 3,5-DTBC in DMF under aerobic conditions, monitoring absorbance at 395 nm every 3–45 minutes .
  • In DMSO, mix 2 mL of 10⁻¹ M 3,5-DTBC with 0.3 mL of 2×10⁻³ M organotin complex, recording absorbance at 400 nm for 1 hour .
    • Key Metrics : Initial reaction rates (slope of absorbance vs. time) and turnover numbers (moles of quinone per mole of catalyst) are calculated .

Q. What safety protocols should be followed when handling 3,5-DTBQ in laboratory settings?

  • Guidance : While specific occupational exposure limits (e.g., MAC, PC-TWA) are not established, general precautions include:

  • Using fume hoods for aerosol prevention.
  • Adhering to GBZ/T 160.1–81-2004 (Chinese workplace air quality standards) and EN 14042 (EU guidelines for chemical exposure assessment) .

Advanced Research Questions

Q. How can contradictions in reported catalytic efficiencies of metal complexes for 3,5-DTBQ synthesis be resolved?

  • Analysis : Discrepancies often arise from solvent effects (e.g., DMSO vs. DMF), catalyst concentration, or oxygen availability. For example:

  • Sn(IV) complexes in DMSO show higher activity than Cu(II) in DMF due to solvent polarity and coordination environment differences .
  • Compare time-resolved spectral data (e.g., Figure 2 in vs. Figure 3 in ) to identify kinetic bottlenecks.

Q. What strategies optimize reaction conditions for high-yield 3,5-DTBQ production?

  • Experimental Design :

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance electron transfer vs. protic solvents .
  • Catalyst Tuning : Modify ligand structures (e.g., trinuclear Cu(II) complexes) to stabilize intermediates and reduce activation energy .
  • Oxygen Saturation : Ensure aerobic conditions by bubbling O₂ through the reaction mixture to accelerate oxidation .

Q. How do mechanistic studies using spectroscopic techniques elucidate 3,5-DTBQ formation pathways?

  • Methodology :

  • EPR Spectroscopy : Detect radical intermediates (e.g., semiquinone radicals) in redox triads involving 3,5-DTBQ .
  • Optical Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands in Cu(II)-catechol adducts to infer electron transfer steps .
  • Computational Modeling : Validate proposed mechanisms (e.g., density functional theory for transition state analysis) .

Q. What are the challenges in designing biomimetic catalysts for selective 3,5-DTBQ synthesis without aromatic ring cleavage?

  • Key Considerations :

  • Substrate Binding : Use compartmental ligands (e.g., salen derivatives) to mimic catechol oxidase active sites and prevent over-oxidation .
  • pH Control : Maintain neutral to slightly basic conditions to stabilize the quinone product and avoid side reactions .

Q. How do antioxidant studies leverage 3,5-DTBQ/3,5-DTBC as a redox couple to probe radical scavenging mechanisms?

  • Application :

  • Redox Cycling : Measure the interaction of 3,5-DTBQ with polyphenolic antioxidants (e.g., γ-terpinene) using cyclic voltammetry to assess electron donation capacity .
  • Kinetic Trapping : Use stopped-flow spectroscopy to quantify rate constants for radical quenching by 3,5-DTBC .

Methodological Notes

  • Data Interpretation : Always normalize UV-Vis data to catalyst concentration and account for solvent background absorption .
  • Contradiction Resolution : Cross-validate results using multiple techniques (e.g., UV-Vis + HPLC) when catalytic yields diverge from literature values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.